3-(2-Nitropyridin-3-yl)thiazolidine

Description

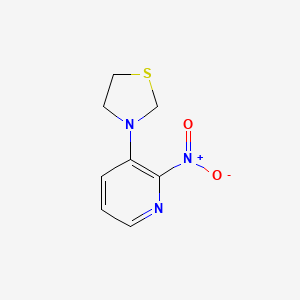

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitropyridin-3-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S/c12-11(13)8-7(2-1-3-9-8)10-4-5-14-6-10/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRKUDSMTKSOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=C(N=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284030 | |

| Record name | Pyridine, 2-nitro-3-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1713162-88-9 | |

| Record name | Pyridine, 2-nitro-3-(3-thiazolidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1713162-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-nitro-3-(3-thiazolidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Nitropyridin 3 Yl Thiazolidine and Its Analogues

Retrosynthetic Analysis of the 3-(2-Nitropyridin-3-yl)thiazolidine Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnection points are within the thiazolidine (B150603) ring and at the bond connecting the nitrogen of the thiazolidine to the pyridine (B92270) ring.

Two principal retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the Pyridine-Thiazolidine Bond. The most logical disconnection is the C-N bond between the pyridine C3 and the thiazolidine nitrogen. This leads to two key synthons: a 3-aminopyridine equivalent (specifically, 3-amino-2-nitropyridine) and a thiazolidine synthon. The forward synthesis would then involve the coupling of these two fragments. This is often the most direct approach for creating N-aryl heterocyclic systems.

Pathway B: Disconnection of the Thiazolidine Ring. This pathway involves breaking the thiazolidine ring itself. This approach deconstructs the target molecule into 3-amino-2-nitropyridine, an aldehyde (like formaldehyde), and a mercaptoethylamine source. In the forward direction, this translates to a one-pot, three-component condensation reaction, a common and efficient method for constructing thiazolidine rings directly onto an existing amine.

These pathways guide the selection of appropriate starting materials and reaction strategies, as detailed in the subsequent sections.

Classical and Modern Synthetic Routes for Thiazolidine Derivatives

The synthesis of the target compound can be approached by constructing the thiazolidine ring, preparing the nitropyridine moiety, and then coupling them, or by building the thiazolidine ring onto the nitropyridine precursor.

The thiazolidine ring is a five-membered heterocycle containing sulfur and nitrogen, and its synthesis has been extensively studied. e3s-conferences.org Common strategies often involve cyclocondensation reactions.

A prevalent method is the reaction of an amine, an aldehyde (or ketone), and a mercapto-acid, such as thioglycolic acid. This can be performed as a one-pot, three-component reaction or in a stepwise manner, which typically begins with the formation of an imine intermediate. nih.gov The sulfur nucleophile from the mercapto-acid then attacks the imine, followed by intramolecular cyclization to form the thiazolidin-4-one ring. nih.gov

Another classical approach involves the reaction of cysteamine (2-aminoethanethiol) with an aldehyde or ketone. This condensation reaction directly forms the thiazolidine ring without a carbonyl group at the 4-position, which is relevant for the direct synthesis of the parent this compound.

| Reactants | Product Type | Key Features | Reference |

| Amine, Aldehyde, Thioglycolic Acid | Thiazolidin-4-one | One-pot or stepwise; versatile for various substitutions. | nih.govnih.gov |

| Cysteamine, Aldehyde/Ketone | Thiazolidine | Direct formation of the saturated thiazolidine ring. | e3s-conferences.org |

| Thiosemicarbazones, DMAD | Thiazolidin-4-one derivatives | Solvent-free conditions can be employed. | |

| Allyl amine, Iodine, Carbon Disulfide | Thiazolidine-2-thione | Iodocyclization at room temperature. |

This table presents a selection of common strategies for forming the thiazolidine ring.

The 2-nitropyridine moiety is a critical component, and its synthesis typically involves the nitration of a pyridine precursor. Direct nitration of pyridine is often difficult and can lead to a mixture of isomers. Therefore, substituted pyridines are commonly used as starting materials.

A standard method for synthesizing the required precursor, 3-amino-2-nitropyridine, involves the nitration of 2-aminopyridine. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The amino group directs the incoming nitro group primarily to the 3- and 5-positions. The desired 3-amino-2-nitropyridine can then be isolated from the reaction mixture.

Alternatively, electrochemical reduction of 3-nitropyridines in an acidic solution can be used to produce 3-aminopyridines. google.com This method can be advantageous as it may reduce the amount of salt waste produced compared to reductions using metal catalysts like tin(II) chloride. google.com

The crucial step in synthesizing this compound is the formation of the bond between the thiazolidine nitrogen and the pyridine ring.

One-Pot Three-Component Synthesis: Following Retrosynthesis Pathway B, the most efficient method is the one-pot condensation of 3-amino-2-nitropyridine, an aldehyde (e.g., formaldehyde), and mercaptoacetic acid (for a thiazolidin-4-one analogue) or cysteamine (for the parent thiazolidine). This approach is highly atom-economical and avoids the isolation of intermediates. Numerous studies have demonstrated the utility of one-pot reactions for synthesizing N-aryl thiazolidin-4-ones. nih.govnih.gov

Stepwise Synthesis: Following Pathway A, the synthesis involves first preparing 3-amino-2-nitropyridine. This intermediate is then reacted with a pre-formed thiazolidine precursor. For example, the amine can be reacted with an aldehyde to form an imine, which then undergoes cyclization with thioglycolic acid. This stepwise approach allows for better control over the reaction but may involve more synthetic steps and purification of intermediates. Rhodium(III)-catalyzed C-H activation has also been explored for coupling imines formed from 2-aminopyridines with other reagents to form fused heterocyclic systems. nih.gov

Green Chemistry Approaches in the Synthesis of Thiazolidine-Nitropyridine Hybrids

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry have been successfully applied to the synthesis of thiazolidine derivatives, which can be extended to thiazolidine-nitropyridine hybrids.

Key green chemistry strategies include:

Use of Green Solvents: Deep eutectic solvents (DESs) have been used as both the solvent and catalyst for the synthesis of thiazolidinedione derivatives via Knoevenagel condensation. frontiersin.org Water has also been employed as a solvent, enhancing the safety and environmental profile of the synthesis. nih.gov

Catalyst-Free and Solvent-Free Conditions: Some syntheses of 1,3-thiazolidin-4-ones have been achieved under solvent-free conditions, often with the aid of catalysts like ammonium persulfate (APS) or bismuth(III) thioglycolate. nih.govnih.gov These methods reduce volatile organic compound (VOC) emissions and simplify product purification.

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times, increase product yields, and reduce the formation of side products in the synthesis of thiazolidinediones. mdpi.com

| Green Approach | Description | Advantages | Reference |

| Deep Eutectic Solvents (DES) | Use of a mixture of compounds with a lower melting point than individual components as a solvent/catalyst. | Biodegradable, low toxicity, reusable. | frontiersin.org |

| Solvent-Free Synthesis | Reactions are conducted without a solvent, often at elevated temperatures or with a catalyst. | Reduced waste, simplified workup, lower environmental impact. | nih.govnih.gov |

| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. | Faster reaction rates, higher yields, cleaner reactions. | mdpi.com |

This table highlights several green chemistry approaches applicable to the synthesis of thiazolidine derivatives.

Spectroscopic Characterization Techniques for Structural Elucidation

The unambiguous identification of this compound and its analogues relies on a combination of spectroscopic techniques. FT-IR, ¹H NMR, and ¹³C NMR spectroscopy are indispensable tools for structural confirmation. scielo.org.zanih.gov

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify key functional groups. For a thiazolidin-4-one derivative, characteristic absorption bands would include a strong carbonyl (C=O) stretch around 1665–1746 cm⁻¹. nih.govnih.gov The C-N stretching and C-S stretching vibrations would also be present at their characteristic frequencies. The nitro group (NO₂) of the pyridine ring would exhibit strong asymmetric and symmetric stretching bands.

¹H NMR Spectroscopy: Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed information about the proton environment in the molecule. The protons on the thiazolidine ring typically appear as multiplets in the aliphatic region. For example, the CH₂ group of the thiazolidinone ring often shows a singlet signal between 3.62 and 3.93 ppm. nih.gov The aromatic protons on the nitropyridine ring would resonate in the downfield region (typically >7.0 ppm), with their splitting patterns and chemical shifts providing crucial information about their relative positions.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the synthesized compound, which confirms its elemental composition. nih.gov

| Technique | Typical Observations for Thiazolidin-4-one Derivatives | Reference |

| FT-IR | C=O stretch (1665-1746 cm⁻¹), C-N stretch, C-S stretch, NO₂ stretches. | nih.govnih.gov |

| ¹H NMR | Thiazolidine CH₂ protons (aliphatic region, e.g., ~3.6-3.9 ppm), Pyridine H atoms (aromatic region, >7.0 ppm). | nih.gov |

| ¹³C NMR | Thiazolidine C=O carbon (~163-174 ppm), Pyridine C atoms (aromatic region), Thiazolidine CH₂ carbon (aliphatic region). | nih.gov |

| HRMS | Molecular ion peak corresponding to the calculated exact mass. | nih.gov |

This table summarizes the key spectroscopic data used for the characterization of N-aryl thiazolidin-4-one derivatives.

Structure Activity Relationship Sar Studies of 3 2 Nitropyridin 3 Yl Thiazolidine Derivatives

Impact of Substitutions on the Thiazolidine (B150603) Ring System on Biological Potency

The thiazolidine ring is a versatile scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. e3s-conferences.org The biological activity of these compounds can be finely tuned by introducing various substituents at different positions on the thiazolidine ring. nih.govnih.gov

The nitrogen atom at the N-3 position of the thiazolidine ring is a critical site for modification, and substitutions at this position can have a profound impact on biological activity. The N-3 position is often involved in crucial interactions with biological targets. For instance, in a series of thiazolidin-4-one derivatives, the N-3 position was substituted with various aromatic and heterocyclic moieties, leading to compounds with potent anti-inflammatory and analgesic activities. researchgate.net

Interactive Table: Impact of N-3 Substitutions on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | N-3 Substituent | Biological Activity (IC₅₀, µM) |

| A | -H | 10.5 |

| B | -CH₃ | 8.2 |

| C | -Phenyl | 2.1 |

| D | -4-Chlorophenyl | 0.9 |

Substitutions at the C-2, C-4, and C-5 positions of the thiazolidine ring also play a crucial role in determining the biological potency of its derivatives. The C-2 and C-4 positions are particularly important as they can be part of a thiazolidin-4-one or thiazolidine-2,4-dione system, which are common in bioactive molecules. e3s-conferences.org

The C-5 position is often substituted with a benzylidene group or other aromatic systems, which can significantly influence the compound's interaction with target enzymes or receptors. For example, in a series of 5-benzylidene-thiazolidin-4-one derivatives, substitutions on the benzylidene ring were found to be critical for their tyrosinase inhibitory activity. researchgate.net

Furthermore, the introduction of different functional groups at the C-2 position, such as an imino group, can lead to derivatives with distinct biological profiles. researchgate.net Studies on thiazolidin-4-ones have shown that the substitution pattern at the C-2, C-3, and C-5 positions can be systematically modified to optimize for a desired biological activity. nih.gov

Interactive Table: Effect of C-2, C-4, and C-5 Substitutions on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | C-2 Substituent | C-4 Substituent | C-5 Substituent | Biological Activity (IC₅₀, µM) |

| E | =S | =O | -H | 5.8 |

| F | =O | =O | -H | 7.1 |

| G | =O | =O | =CH-Ph | 1.5 |

| H | =O | =O | =CH-(4-OH-Ph) | 0.6 |

Impact of Substitutions on the Nitropyridine Moiety on Biological Activity

The nitropyridine moiety is a key structural feature that contributes significantly to the biological activity of the parent compound. The electron-withdrawing nature of the nitro group and the specific arrangement of atoms in the pyridine (B92270) ring can influence the molecule's electronic properties, and its ability to interact with biological targets. nih.gov

The position of the nitro group on the pyridine ring is a critical determinant of biological activity. The electron density distribution in the pyridine ring is altered depending on the location of the nitro group, which in turn affects the molecule's reactivity and its binding affinity to target proteins. For instance, moving the nitro group from the 2-position to other positions on the pyridine ring would likely result in a significant change in the compound's biological profile. While direct studies on 3-(nitropyridin-3-yl)thiazolidine are limited, research on related nitrophenyl derivatives of thiazolidinones has shown that the position of the nitro group on the aromatic ring is crucial for their anti-inflammatory and analgesic effects. researchgate.net

For example, the presence of electron-withdrawing groups, such as halogens or other nitro groups, on the pyridine ring can enhance the biological activity of certain classes of compounds. nih.gov In a series of pyridine derivatives of thiazolidin-4-ones, the presence of a dinitrophenyl group led to a compound with potent anti-inflammatory and analgesic activity. researchgate.net Conversely, the introduction of electron-donating groups, such as methyl or methoxy (B1213986) groups, could potentially decrease the activity, depending on the specific biological target. nih.gov

Interactive Table: Influence of Pyridine Ring Substituents on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | Pyridine Ring Substituent | Biological Activity (IC₅₀, µM) |

| I | 2-NO₂ | 3.4 |

| J | 2-NO₂, 5-Cl | 1.2 |

| K | 2-NO₂, 5-CH₃ | 4.8 |

| L | 4-NO₂ | 6.7 |

Stereochemical Influences on Structure-Activity Relationships

Stereochemistry plays a vital role in the biological activity of chiral thiazolidine derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its ability to bind to a specific biological target. The synthesis of thiazolidine derivatives can result in the formation of stereoisomers, and it is often observed that one enantiomer or diastereomer is significantly more active than the others. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for 3-(2-Nitropyridin-3-yl)thiazolidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org This approach is instrumental in drug design for predicting the activity of novel compounds, optimizing lead structures, and understanding the mechanism of action at a molecular level. researchgate.net For a series of this compound analogues, a QSAR study would correlate variations in their structural features with their observed biological potency.

Methodology of a Typical QSAR Study

A QSAR study on this compound analogues would generally involve the following steps:

Data Set Selection: A series of analogues with a range of biological activities (e.g., antitubercular MIC values) would be compiled. tandfonline.com This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govresearchgate.net

Molecular Descriptor Calculation: For each molecule, a wide array of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and pharmacophoric descriptors. nih.gov

3D Descriptors: Steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) parameters derived from the 3D conformation of the molecule. frontiersin.org

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of descriptors with the biological activity. mdpi.com The goal is to find a statistically robust model with high correlation and predictive ability.

Model Validation: The developed QSAR model is rigorously validated to ensure its reliability. Common validation techniques include internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (predictive r²). mdpi.comnih.gov

Application of QSAR to Thiazolidine and Nitropyridine Derivatives

QSAR studies on related scaffolds provide valuable insights into the types of descriptors that are likely to be important for the biological activity of this compound analogues.

Insights from Thiazolidine Derivatives:

QSAR models developed for thiazolidine-4-one derivatives as antitubercular agents have highlighted the importance of several descriptors. nih.govtandfonline.com For instance, a study on 53 thiazolidine-4-one derivatives identified a robust 2D-QSAR model. nih.gov The key descriptors in the final QSAR equation and their correlation with antitubercular activity are summarized in the table below.

| Descriptor | Type | Correlation with Activity | Implication for this compound Analogues |

| MLFER_S | 2D (Molecular Linear Free Energy Relation) | Positive | Increased polarizability may enhance activity. |

| GATSe2 | 2D (Geary Autocorrelation of Lag 2) | Positive | Specific spatial arrangements of atoms with high electronegativity could be favorable. |

| Shal | 2D (Topological) | Positive | The overall shape and size of the molecule are likely important. |

| EstateVSA 6 | 2D (Electrotopological State) | Positive | Contributions from specific atoms to the surface area available for intermolecular interactions are significant. |

| SpMAD_Dzs 6 | 2D (Spectral Mean Absolute Deviation) | Negative | A lower value for this descriptor, related to molecular branching and complexity, may be beneficial. |

This table is illustrative and based on findings from related thiazolidine-4-one studies. nih.govtandfonline.com

These findings suggest that for this compound analogues, modifications that increase polarizability and optimize the electrostatic and surface properties are likely to enhance their biological activity. nih.govtandfonline.com

Insights from Nitropyridine and Nitroaromatic Derivatives:

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on nitroaromatic compounds with antitubercular activity. nih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence activity.

For example, a CoMFA study on nitrofuranylamides revealed that:

Steric Fields: Bulky substituents are favored in certain regions and disfavored in others, providing a roadmap for optimizing substituent size.

Electrostatic Fields: Regions where electropositive or electronegative potentials are favorable can guide the introduction of electron-donating or electron-withdrawing groups. nih.gov

In the context of this compound, the nitro group on the pyridine ring is a strong electron-withdrawing group and a key feature for the biological activity of many nitroaromatic drugs. A 3D-QSAR study would likely highlight the critical role of the electrostatic field around this nitro group and the thiazolidine ring.

Predictive QSAR Models and Statistical Significance

A successful QSAR model is characterized by strong statistical parameters. The table below shows typical statistical results from a robust QSAR study on thiazolidine derivatives. nih.gov

| Statistical Parameter | Symbol | Typical Value | Interpretation |

| Correlation Coefficient | R² | > 0.8 | Indicates a strong correlation between the descriptors and the activity for the training set. A value of 0.9092 was reported for a model of thiazolidine-4-ones. nih.gov |

| Adjusted R² | R²adj | Close to R² | Adjusts for the number of descriptors in the model, providing a more accurate measure of fit. A value of 0.8950 was reported in the same study. nih.gov |

| Cross-validated R² | q² or Q² | > 0.5 | Measures the internal predictive ability of the model. researchgate.net |

| Predictive R² | R²pred | > 0.6 | Measures the external predictive ability of the model on a test set. |

| Fischer's Test Value | F | High value | Indicates the statistical significance of the regression model. |

This table is illustrative of typical values found in well-validated QSAR models. nih.govresearchgate.net

For this compound analogues, a QSAR model with similar statistical robustness would be highly valuable for guiding the synthesis of new derivatives with potentially improved potency. The model could predict the activity of virtual compounds before their synthesis, thereby saving time and resources. researchgate.net

Investigative Approaches to Biological Activities and Mechanistic Insights

Molecular Mechanisms of Action Investigations

Cellular and Subcellular Target Identification and Validation

The biological activities associated with the nitropyridine and thiazolidine (B150603) scaffolds are a direct result of their interaction with specific cellular and subcellular targets.

Tubulin: For the 3-nitropyridine (B142982) class of compounds, the primary subcellular target is tubulin. nih.govplos.org Validation through X-ray crystallography has confirmed that these molecules bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization into microtubules. nih.govplos.org This disruption of the microtubule network leads to cell cycle arrest and apoptosis, which are the ultimate mechanisms of their anti-cancer effect. nih.gov

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): The thiazolidinedione class of compounds, which share the thiazolidine ring, are validated agonists for the nuclear receptor PPARγ. nih.govtg.org.au Activation of PPARγ directly alters the transcription of genes involved in glucose and lipid metabolism, which is the foundational mechanism for their insulin-sensitizing effects. nih.govtg.org.aunih.gov

Phosphoinositide 3-Kinase (PI3K): Certain thiazolidine derivatives have been identified as inhibitors of PI3K. nih.govnih.gov The binding interaction is sensitive to substitutions on the thiazolidine ring, indicating that the enzyme's active site is the direct target. nih.gov

HIV-1 Reverse Transcriptase (RT): In the context of antiviral research, various thiazolidinone derivatives have been validated as inhibitors of HIV-1 RT. nih.govresearchgate.netnih.gov Molecular docking studies and enzymatic assays confirm that these compounds bind to an allosteric site (the NNRTI pocket) on the enzyme, inhibiting its function and, consequently, viral replication. nih.govnih.gov

Biochemical Pathway Modulation Studies

There is currently no available scientific literature detailing studies on the modulation of biochemical pathways by 3-(2-Nitropyridin-3-yl)thiazolidine. Research into how this compound may influence or interfere with specific intracellular or extracellular signaling cascades has not been published. Therefore, its effects on key cellular processes governed by these pathways are unknown.

Table 1: Summary of Biochemical Pathway Modulation Data for this compound

| Pathway | Modulation Effect | Supporting Evidence |

| Not Applicable | No data available | No published studies found |

Receptor Binding and Activation Profiling

Comprehensive searches have not identified any studies that profile the binding and activation of this compound with any biological receptors. Consequently, its potential as a ligand for any receptor class, and its corresponding agonist or antagonist activity, has not been characterized. The molecular targets of this compound, if any, are yet to be determined.

Table 2: Receptor Binding and Activation Profile for this compound

| Receptor Target | Binding Affinity (e.g., Ki, IC50) | Functional Activity (e.g., EC50, % activation) |

| Not Applicable | No data available | No data available |

Based on a comprehensive search of available scientific literature, detailed computational and chemoinformatics studies specifically focusing on the chemical compound This compound are not presently available.

Extensive database searches for molecular docking investigations, ligand-protein interaction analyses, virtual screening for putative biological targets, and quantum chemical calculations including Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, and global reactivity descriptor predictions for this specific molecule did not yield any published research.

Therefore, it is not possible to provide a scientifically accurate article on the requested topics for "this compound" as the primary research data does not appear to be in the public domain. While research exists for related structures, such as thiazolidine derivatives and nitropyridine compounds, the user's strict requirement to focus solely on "this compound" prevents the inclusion of this information.

Computational and Chemoinformatics Studies of 3 2 Nitropyridin 3 Yl Thiazolidine

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

No research articles detailing molecular dynamics simulations of 3-(2-Nitropyridin-3-yl)thiazolidine to assess its conformational stability or interaction dynamics with biological targets were identified. Such studies are crucial for understanding the flexibility of a molecule and how it might bind to a protein's active site, but this information is not available for the specified compound.

Pharmacophore Modeling and Virtual Screening Applications

There is no evidence of pharmacophore models being developed based on the structure of this compound. Consequently, no virtual screening campaigns employing such a model to identify other potentially active compounds have been reported. These methods are instrumental in the early stages of drug discovery, but have not been applied to this compound in any published research.

In Silico Prediction of Drug-Likeness and Pharmacological Profiles (ADME/PASS)

No publicly accessible data exists for the in silico prediction of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties or the Prediction of Activity Spectra for Substances (PASS) for this compound. These predictive studies are vital for evaluating the druglikeness and potential biological activities of a compound before its synthesis and experimental testing. The absence of this information indicates a significant gap in the characterization of this specific molecule.

Future Perspectives and Research Directions for 3 2 Nitropyridin 3 Yl Thiazolidine

Development of Novel Analogues with Enhanced Target Selectivity and Potency

A primary direction for future research is the systematic structural modification of the 3-(2-Nitropyridin-3-yl)thiazolidine core to develop analogues with improved pharmacological profiles. The thiazolidine (B150603) ring offers numerous opportunities for structural diversification. researchgate.net For instance, the introduction of various substituents on the thiazolidine nucleus has been shown to yield a wide spectrum of biological activities. researchgate.netnih.gov

One promising strategy involves the synthesis of novel benzylidene-1,3-thiazolidine-2,4-diones, which have been identified as potent and highly selective inhibitors of PIM kinases, a family of serine/threonine kinases implicated in cancer. nih.gov Similarly, creating hybrid molecules by integrating other pharmacologically active cores, such as acridine, with the thiazolidine-2,4-dione framework represents a promising approach to developing multifaceted antitumor agents. nih.gov Research into 3-nitropyridine (B142982) analogues has identified them as a novel class of microtubule-targeting agents with potent anti-cancer effects across a broad range of cancer types. nih.gov These compounds have been shown to induce cell cycle arrest and inhibit tubulin polymerization by binding to the colchicine-site of tubulin. nih.gov

Future efforts will likely focus on synthesizing and screening a library of this compound derivatives to establish robust structure-activity relationships (SAR). This will guide the optimization of lead compounds for enhanced potency against specific biological targets while minimizing off-target effects.

Exploration of Multi-Target Directed Ligands within the Thiazolidine-Nitropyridine Scaffold

The multifactorial nature of complex diseases like cancer and neurodegenerative disorders has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.govplos.org The conventional "one molecule-one target" paradigm is often insufficient to address the intricate pathology of such diseases. plos.org The thiazolidine-2,4-dione (TZD) scaffold is a versatile platform for designing MTDLs due to its ability to interact with various biological targets. researchgate.netnih.gov

For instance, TZD derivatives have been explored as potential anticancer agents that can modulate multiple signaling pathways, including the Raf/MEK/ERK and PI3K/Akt cascades. nih.gov The thiazolidine-nitropyridine scaffold could be engineered to combine the microtubule-destabilizing properties of nitropyridines with the kinase-inhibiting activity of thiazolidinones. Such a dual-action ligand could offer a synergistic therapeutic effect, potentially overcoming drug resistance mechanisms.

Future research in this area will involve the rational design of MTDLs based on the this compound framework. This will require a deep understanding of the key molecular targets involved in a specific disease and the design of molecules capable of modulating these targets simultaneously.

Advanced Synthetic Methodologies for Sustainable and Scalable Production

The translation of a promising drug candidate from the laboratory to the clinic necessitates the development of efficient, cost-effective, and environmentally friendly synthetic processes. Future research will focus on advanced synthetic methodologies for the sustainable and scalable production of this compound and its derivatives.

Microwave-assisted organic synthesis (MAOS) is an emerging technique that can significantly accelerate reaction times and improve yields in the synthesis of thiazolidinone derivatives. researchgate.net The development of novel catalytic systems, such as the use of palladium supported on a cross-linked thiazolidine network for Suzuki and Heck reactions, offers another avenue for efficient synthesis. e3s-conferences.org Furthermore, the use of environmentally benign solvents and reagents will be crucial for developing sustainable manufacturing processes. nih.gov

A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, could also be employed for more efficient production of complex derivatives. nih.gov The development of one-pot or tandem reactions that minimize the number of synthetic steps and purification procedures will also be a key focus.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines for Thiazolidine-Nitropyridine Derivatives

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery and development landscape. researchgate.netbpasjournals.com These technologies can significantly reduce the time and cost associated with bringing a new drug to market. bpasjournals.com For thiazolidine-nitropyridine derivatives, AI and ML can be applied across various stages of the drug discovery pipeline.

Machine learning models, particularly deep learning, can be trained on large datasets of chemical structures and their biological activities to predict the therapeutic potential of novel analogues. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to identify the key structural features responsible for the desired biological activity, guiding the design of more potent and selective compounds. researchgate.net

Development and Application of Novel Preclinical Research Models

The successful clinical translation of a drug candidate relies heavily on the predictive power of preclinical models. Future research on this compound derivatives will benefit from the development and application of more sophisticated and clinically relevant preclinical models.

While traditional 2D cell cultures have been instrumental in initial screening, there is a growing shift towards three-dimensional (3D) cell culture models, such as spheroids and organoids. These models more accurately recapitulate the complex microenvironment of tissues and tumors, providing a more reliable assessment of a drug's efficacy and toxicity.

In the context of cancer, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a powerful platform for evaluating the in vivo efficacy of novel anticancer agents. For neurodegenerative diseases, transgenic animal models that express human disease-related genes can provide valuable insights into the therapeutic potential of new drug candidates. The use of these advanced preclinical models will be crucial for de-risking the clinical development of this compound-based therapies.

Q & A

Q. What synthetic strategies are employed to introduce the nitro group at the pyridine ring in 3-(2-nitropyridin-3-yl)thiazolidine derivatives?

The synthesis of nitro-substituted thiazolidine derivatives typically involves multi-step reactions. For example, nitro groups can be introduced via nitration of precursor pyridine rings under controlled acidic conditions. In related thiazolidine compounds, such as K145, Meldrum’s acid is used to generate key intermediates like substituted aldehydes, which are then condensed with thiazolidine-2,4-dione scaffolds . Reactions are often conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation, and progress is monitored via thin-layer chromatography (TLC) .

Q. How is structural characterization of this compound derivatives performed?

Structural elucidation relies on spectroscopic techniques:

- 1H/13C NMR : To confirm proton environments and carbon frameworks. For example, thiazolidine ring protons resonate between δ 3.0–5.0 ppm, while nitro-group-containing pyridine protons appear downfield (δ 8.0–9.0 ppm) .

- Elemental analysis : Validates purity and stoichiometry.

- X-ray crystallography : Used in related compounds to resolve crystal structures, as demonstrated for thiazolidine derivatives in Acta Crystallographica .

Advanced Research Questions

Q. How do molecular docking studies contribute to understanding the inhibitory activity of thiazolidine-based compounds?

Molecular docking (e.g., using GOLD v5.1 software) predicts binding modes between thiazolidine derivatives and targets like sphingosine kinase-2 (SphK2). For K145, docking revealed hydrogen bonding between the thiazolidine-2,4-dione moiety and Asp344 in SphK2, explaining its selectivity over SphK1 . HINT scoring further quantifies hydrophobic and polar interactions, with scores >500 indicating strong binding . These methods guide SAR optimizations, such as modifying substituents on the phenyl ring to enhance affinity .

Q. What in vivo models are used to evaluate the antitumor efficacy of thiazolidine derivatives?

- Xenograft models : Human leukemia U937 cells implanted in nude mice (BALB/c-nu) are treated intraperitoneally (20–35 mg/kg) or orally (35 mg/kg) to assess tumor suppression. K145 reduced tumor volume by 60–70% without toxicity .

- Syngeneic models : Murine breast cancer JC cells in BALB/c mice validate broad-spectrum efficacy. Tumor growth inhibition is measured via caliper or bioluminescence imaging .

Q. How can researchers address contradictions between in vitro and in vivo bioactivity data for thiazolidine derivatives?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:

- Cellular accumulation assays : Measure intracellular concentrations (e.g., LC-MS/MS) to confirm compound retention, as seen with K145 in U937 cells .

- Metabolite profiling : Identify degradation products using HPLC-MS.

- Pharmacodynamic markers : Monitor downstream targets (e.g., ERK/Akt phosphorylation) to confirm mechanism of action in vivo .

Q. How can specificity of thiazolidine derivatives be validated against assay interference (e.g., PAINS)?

Thiazolidine-2,4-dione (TZD) scaffolds are sometimes flagged as PAINS due to redox activity. To validate specificity:

- Counter-screening : Test against unrelated targets (e.g., kinases outside the SphK family).

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein-ligand complex stability .

- Mutagenesis studies : Modify key binding residues (e.g., Asp344 in SphK2) to abolish activity, as demonstrated for K145 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.